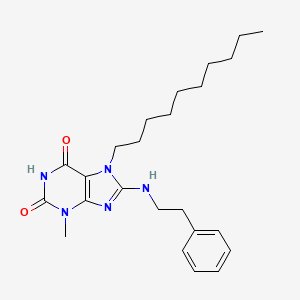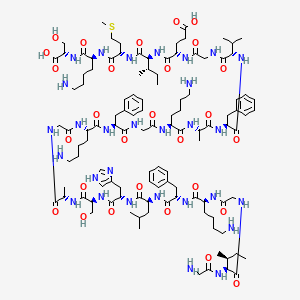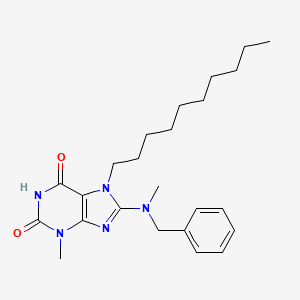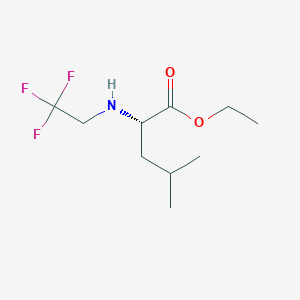
N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester: is a fluorinated organic compound that has garnered interest due to its unique chemical properties. The presence of the trifluoroethyl group imparts distinct characteristics, making it valuable in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester typically involves the reaction of L-Leucine Ethyl Ester with 2,2,2-trifluoroethylamine. The process can be summarized as follows:
Starting Materials: L-Leucine Ethyl Ester and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The reactants are mixed in an appropriate solvent (e.g., dichloromethane) and stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: The trifluoroethyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products:
Hydrolysis: Produces N-(2,2,2-trifluoroethyl)-L-Leucine.
Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.
科学的研究の応用
Chemistry:
Synthesis of Fluorinated Compounds: Used as a building block in the synthesis of other fluorinated organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Drug Development: The trifluoroethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Industry:
Material Science: Incorporated into polymers to improve their thermal and chemical stability.
Agriculture: Used in the synthesis of agrochemicals with improved efficacy and environmental stability.
作用機序
The mechanism of action of N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester is primarily influenced by the trifluoroethyl group. This group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can also enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.
類似化合物との比較
- N-(2,2,2-trifluoroethyl)-L-Alanine Ethyl Ester
- N-(2,2,2-trifluoroethyl)-L-Valine Ethyl Ester
- N-(2,2,2-trifluoroethyl)-L-Isoleucine Ethyl Ester
Comparison:
- Uniqueness: N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester is unique due to its specific side chain, which can influence its reactivity and interactions with biological targets.
- Chemical Properties: The trifluoroethyl group imparts similar properties across these compounds, such as increased lipophilicity and metabolic stability.
- Applications: While all these compounds can be used in drug development and material science, the specific side chain of this compound may offer distinct advantages in certain applications.
特性
分子式 |
C10H18F3NO2 |
|---|---|
分子量 |
241.25 g/mol |
IUPAC名 |
ethyl (2S)-4-methyl-2-(2,2,2-trifluoroethylamino)pentanoate |
InChI |
InChI=1S/C10H18F3NO2/c1-4-16-9(15)8(5-7(2)3)14-6-10(11,12)13/h7-8,14H,4-6H2,1-3H3/t8-/m0/s1 |
InChIキー |
XUDJHSSJGMTCBT-QMMMGPOBSA-N |
異性体SMILES |
CCOC(=O)[C@H](CC(C)C)NCC(F)(F)F |
正規SMILES |
CCOC(=O)C(CC(C)C)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


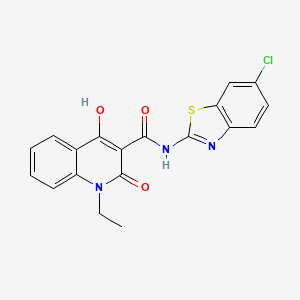
![Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12043803.png)
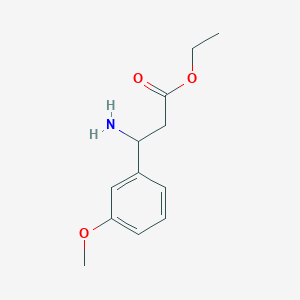
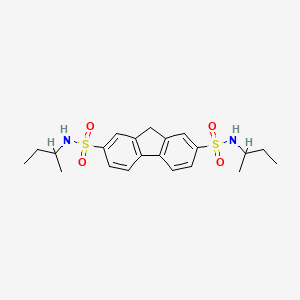

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)
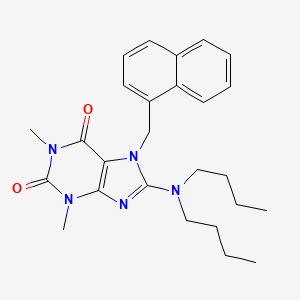
![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043860.png)

